1,3-Bis(1-adamantyl)urea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H32N2O |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1,3-bis(1-adamantyl)urea |
InChI |
InChI=1S/C21H32N2O/c24-19(22-20-7-13-1-14(8-20)3-15(2-13)9-20)23-21-10-16-4-17(11-21)6-18(5-16)12-21/h13-18H,1-12H2,(H2,22,23,24) |
InChI Key |
CHZFWQHXHXBIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 1,3 Bis 1 Adamantyl Urea
Established Synthetic Routes for 1,3-Bis(1-adamantyl)urea
The synthesis of the symmetrical this compound can be achieved through several established protocols, which can be broadly categorized into multi-step and one-pot approaches.
Multi-step Synthesis Protocols
Multi-step syntheses provide a reliable and often high-yielding route to this compound. A common and traditional method involves the reaction of 1-adamantylamine with a phosgene (B1210022) equivalent. This process typically proceeds through an isocyanate intermediate.
First, 1-adamantylamine is reacted with phosgene (COCl₂) or a safer phosgene substitute like triphosgene (B27547) to form 1-adamantyl isocyanate. This reactive intermediate is then treated with a second equivalent of 1-adamantylamine to yield the final disubstituted urea (B33335) product. The high reactivity of the isocyanate group with the amine ensures a clean and efficient coupling reaction.
Another multi-step approach involves the Curtius rearrangement of an adamantane-derived acyl azide (B81097). researchgate.net For instance, 1-adamantanecarboxylic acid can be converted to its corresponding acyl chloride, which is then reacted with sodium azide to form 1-adamantanecarbonyl azide. Upon heating, this acyl azide undergoes rearrangement to produce 1-adamantyl isocyanate, which can then be reacted with 1-adamantylamine as described above.
One-Pot Reaction Approaches for Urea Formation
To improve efficiency and reduce the handling of intermediate compounds, one-pot syntheses have been developed. These methods aim to combine multiple reaction steps into a single procedure without isolating intermediates. For instance, symmetrical ureas can be synthesized directly from amines and a carbonyl source.
While specific one-pot syntheses for this compound are not extensively detailed in readily available literature, general methods for symmetrical urea synthesis are applicable. These can involve reacting the primary amine (1-adamantylamine) with carbon dioxide equivalents under specific catalytic conditions. Another approach involves the oxidative carbonylation of amines. More recently, methods for the direct synthesis of 1,3-disubstituted ureas containing adamantyl fragments have been developed, highlighting the ongoing interest in streamlining these synthetic processes. nih.govmdpi.com
Synthesis of Functionalized 1,3-Disubstituted Adamantyl Urea Derivatives
The core structure of this compound serves as a template for creating a diverse range of derivatives. Functionalization can be achieved by modifying the adamantyl cages, introducing spacers between the adamantyl and urea groups, or altering the substitution on the urea nitrogens.
Introduction of Substituents on the Adamantyl Core (e.g., halogenation, alkylation)
Modifying the adamantyl core itself is a key strategy for tuning the properties of the final molecule. The bridgehead positions of the adamantane (B196018) cage are particularly susceptible to functionalization.
Halogenation: Halogen atoms like fluorine and chlorine can be introduced onto the adamantyl framework. For example, fluorinated and chlorinated adamantane residues have been incorporated into 1,3-disubstituted ureas to create potent inhibitors of human soluble epoxide hydrolase (sEH). tandfonline.com The synthesis of these compounds often starts with a pre-functionalized adamantane, such as 1-fluoro-3-(isocyanatomethyl)adamantane, which is then reacted with an appropriate amine. tandfonline.com Similarly, N,N′-bis(3-bromoadamantan-1-yl)urea has been synthesized from the hydrolysis of 3-bromoadamant-1-yl isocyanate. researchgate.net
Alkylation: The introduction of alkyl groups, such as methyl groups, at the bridgehead positions of the adamantane cage is another common modification. researchgate.net For example, 1-(isocyanatomethyl)-3,5-dimethyladamantane has been synthesized and used as a precursor to create a series of symmetrical 1,3-disubstituted ureas. researchgate.netnih.gov These alkyl substitutions can significantly impact the molecule's lipophilicity and metabolic stability. researchgate.net
The following table summarizes examples of functionalized adamantyl urea precursors and their resulting derivatives.
| Precursor | Reactant | Resulting Derivative Class |
| 1-Fluoro-3-(isocyanatomethyl)adamantane | Diamines | Diadamantyl disubstituted diureas with fluorinated adamantane residues tandfonline.com |
| 3-Bromoadamant-1-yl isocyanate | Water (hydrolysis) | N,N′-bis(3-bromoadamantan-1-yl)urea researchgate.net |
| 1-(Isocyanatomethyl)-3,5-dimethyladamantane | Aliphatic diamines | 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} nih.gov |
| 1-[Isocyanato(phenyl)methyl]-3,5-dimethyladamantane | Fluorine/Chlorine-containing anilines | 1,3-Disubstituted ureas with methylated adamantane cores nih.govmdpi.com |
Incorporation of Diverse Spacer Units between Adamantyl and Urea Moieties
Introducing a spacer or linker between the bulky adamantyl group and the urea functionality provides a powerful tool for modulating the molecule's properties. Spacers can alter the distance and relative orientation of the pharmacophoric groups, influencing biological activity and physical characteristics like solubility.
Research has shown that incorporating a methylene (B1212753) bridge between the adamantyl group and the urea can lead to a decrease in melting point. nih.gov However, the effect on biological activity can be complex; in some cases, the presence of a spacer has been a key factor in increasing activity, while in others, it has been shown to reduce it. nih.gov
Various types of spacers have been explored:
Alkylene Spacers: Simple alkylene chains of varying lengths have been used. For instance, derivatives like 1-[(adamantan-1-yl)methyl]-3-substituted ureas are synthesized from (adamantan-1-yl)methanamine. researchgate.net
Phenyl Spacers: A phenyl ring can be used as a rigid spacer. nih.gov
Alkoxyphenyl Spacers: To improve pharmacokinetic properties, alkoxy linkers of various chain lengths connecting a phenyl ring to a piperazine (B1678402) group have been investigated in adamantyl urea derivatives. nih.gov
Phenylmethylene Spacers: A one-stage method has been developed for preparing 1-[isocyanato(phenyl)methyl]adamantane, which contains a phenylmethylene fragment between the adamantane and the isocyanate group, allowing for the synthesis of a variety of ureas. nih.govmdpi.com
The table below illustrates different spacer strategies in adamantyl urea derivatives.
| Adamantyl Precursor | Spacer Type | Example Derivative |
| (Adamantan-1-yl)methanamine | Methylene | 1-[(Adamantan-1-yl)methyl]-3-substituted ureas nih.govresearchgate.net |
| 1-Adamantyl isocyanate | Phenyl | 1-Adamantyl-3-phenyl urea nih.gov |
| 1-Adamantyl isocyanate | Alkoxyphenyl | 1-Adamantan-1-yl-3-(piperazin-1-yl)alkoxyphenyl ureas nih.gov |
| 1,3-Dehydroadamantane | Phenylmethylene | 1-((Adamantyl)(phenyl)methyl)-3-phenyl urea mdpi.com |
N-Substitution Patterns on the Urea Linkage
Direct substitution on the nitrogen atoms of the urea group (N,N'-disubstitution) is less common for creating derivatives from a pre-formed this compound due to the steric hindrance of the adamantyl groups. Instead, trisubstituted and tetrasubstituted ureas are typically synthesized by using N-substituted amines or isocyanates as starting materials.
For example, while earlier studies suggested that trisubstituted ureas had lower potency, it has since been found that with appropriate substituents, N-substituted ureas can be potent inhibitors of enzymes like soluble epoxide hydrolase. ucanr.edu The synthesis of these compounds often involves reacting an N-substituted amine, such as N-acylpiperidine, with an appropriate isocyanate. ucanr.edu This strategy allows for the introduction of a wide variety of functional groups directly attached to the urea nitrogen, providing another avenue for structural diversification and property modulation.
Synthetic Approaches to Isosteric Thiourea (B124793) Analogues of Adamantyl Ureas
The isosteric replacement of the oxygen atom in adamantyl ureas with a sulfur atom to form thioureas is a common strategy in medicinal chemistry to modulate physiochemical properties such as lipophilicity, hydrogen bonding capability, and metabolic stability. The synthesis of 1,3-bis(1-adamantyl)thiourea, the direct thiourea analogue of this compound, and related derivatives is primarily achieved through the reaction of an adamantyl amine with an appropriate isothiocyanate or a carbon disulfide equivalent.
One of the most direct methods involves the reaction of 1-adamantylamine with 1-adamantyl isothiocyanate. A reported synthesis for 1,3-bis(adamantan-1-yl)thiourea involves heating these two components in ethanol (B145695) under reflux for four hours, affording the target compound in a 75% yield. nih.gov This approach is a standard method for preparing symmetrically disubstituted thioureas. mdpi.com
A common precursor for these syntheses is 1-adamantyl isothiocyanate. thieme-connect.com This intermediate can be synthesized from 1-aminoadamantane through various methods, including reactions with carbon disulfide (CS₂) and sodium hydroxide, or with thiophosgene (B130339) and calcium carbonate. thieme-connect.com Once formed, the isothiocyanate can be reacted with a wide range of primary or secondary amines to produce a library of unsymmetrical adamantyl thioureas. For instance, 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea was synthesized by heating adamantane-1-amine with 4-chlorophenyl isothiocyanate in ethanol. acs.org
Alternative methods for thiourea synthesis that are applicable to adamantyl derivatives include the use of carbon disulfide. Symmetrical 1,3-disubstituted thioureas can be prepared from primary amines and CS₂, often in water at elevated temperatures. mdpi.com More advanced, one-pot procedures have also been developed. For example, the reaction of 1-adamantylamine with CS₂ and bis(trichloromethyl)carbonate (BTC) in the presence of a base like triethylenediamine (Dabco) can generate the isothiocyanate in situ, which then reacts with another amine to form the thiourea derivative. rsc.org
Beyond thioureas, the synthesis of selenoureas, another isosteric analogue, has been explored. These are typically synthesized from adamantane-1-carbonyl isoselenocyanate and various amines, yielding the desired N,N'-disubstituted selenoureas. d-nb.info The replacement of sulfur with selenium further modifies the compound's properties, although these analogues are less common. d-nb.info
| Thiourea Product | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1,3-Bis(adamantan-1-yl)thiourea | 1-Adamantylamine, 1-Adamantyl isothiocyanate | Ethanol, Reflux, 4h | 75% | nih.gov |
| 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea | 1-Adamantylamine, 4-Chlorophenyl isothiocyanate | Ethanol, Heating | Not specified | acs.org |
| 1-[2-(Adamantan-2-yl)ethyl]-3-aryl-thioureas | 2-(Adamantan-2-yl)ethylamine, Aromatic isothiocyanates | Not specified | 36-87% | researchgate.netrjpbr.com |
| Symmetrical 1,3-disubstituted thioureas | Primary amine, Carbon disulfide (CS₂) | Water, 60°C, 1-12h | 70-97% | mdpi.com |
Chemical Transformation Efficiency and Reaction Mechanism Studies
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing adamantyl ureas and thioureas is highly dependent on the chosen synthetic route and reaction conditions. For the synthesis of 1,3-disubstituted ureas and thioureas, including those with adamantyl moieties, yields can range significantly. For example, the synthesis of 1-[2-(adamantan-2-yl)ethyl]-3-R-ureas and their thiourea counterparts by reacting 2-(adamantan-2-yl)ethylamine with various isocyanates and isothiocyanates resulted in yields between 36% and 87%. researchgate.netrjpbr.com
In the synthesis of adamantyl-containing diureas, very high yields have been reported. The reaction of 1-aminoadamantane with diisocyanates like butane-1,4-diyl diisocyanate or octane-1,8-diyl diisocyanate can produce the corresponding bis-ureas in yields of 99%. researchgate.net This highlights that when the stoichiometry and reactivity of the starting materials are well-matched, the formation of the urea linkage is highly efficient.
Modern synthetic techniques have also been applied to improve reaction efficiency. Ultrasound-assisted synthesis has been shown to produce 1,3-disubstituted thioureas in high yields (60-97%) in short reaction times (3-6 minutes). mdpi.com Similarly, microwave-assisted synthesis is another enabling technology used to accelerate these reactions, although reported yields can be more variable (27-68%). mdpi.com
The choice of solvent and catalyst also plays a critical role. While many urea and thiourea syntheses proceed without a catalyst, particularly the reaction between an isocyanate/isothiocyanate and an amine, base catalysts are sometimes employed. thieme-connect.com The purification of these bulky, often highly crystalline adamantyl derivatives is typically straightforward, involving filtration and washing, which contributes to high isolated yields. mdpi.comrsc.org For instance, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted ureas and thioureas were reported to be easily purified and produced in high yields. rsc.org
| Compound Type | Synthetic Method | Reported Yield | Reference |
|---|---|---|---|
| 1,1´-(Butane-1,4-diyl)bis[3-(adamantan-1-yl)urea] | 1-Aminoadamantane + Diisocyanate | 99% | researchgate.net |
| 1,1´-(Octane-1,8-diyl)bis[3-(adamantan-1-yl)urea] | 1-Aminoadamantane + Diisocyanate | 99% | researchgate.net |
| 1,3-Bis(adamantan-1-yl)thiourea | 1-Adamantylamine + 1-Adamantyl isothiocyanate | 75% | nih.gov |
| 1-[2-(Adamantan-2-yl)ethyl]-3-R-ureas/thioureas | Adamantylethylamine + Isocyanate/Isothiocyanate | 36-87% | researchgate.netrjpbr.com |
| General 1,3-disubstituted thioureas | Ultrasound-assisted synthesis | 60-97% | mdpi.com |
Stereochemical Considerations in Adamantyl Urea Synthesis
Stereochemistry is a fundamental aspect of molecular synthesis, particularly for pharmacologically active compounds. However, for the parent compound, this compound, stereochemical considerations are minimal due to the molecule's high degree of symmetry. The adamantane cage is achiral, and since the urea linkage is made at the tertiary carbon of the 1-position on two identical adamantyl groups, the resulting molecule possesses multiple symmetry elements and is achiral.
Stereochemical issues would arise under specific circumstances:
Use of a Chiral Adamantane Derivative: If the synthesis started with a chiral adamantane precursor, such as an adamantane cage substituted in a manner that removes all planes of symmetry and centers of inversion, the resulting urea's stereochemistry would need to be controlled.
Use of a Chiral Amine or Isocyanate: In the synthesis of unsymmetrical adamantyl ureas, 1-(1-adamantyl)-3-R-urea, if the 'R' group or the amine from which it is derived is chiral, the final product could exist as a mixture of diastereomers. For example, the synthesis of thioureas from chiral amines like 1-phenylethylamine (B125046) is a common strategy to introduce chirality. mdpi.com
Substitution at a Prochiral Position: Synthesis involving substitution at the 2-position of the adamantane cage, as seen in 1-[2-(adamantan-2-yl)ethyl]-3-R-ureas, introduces a different spatial arrangement. researchgate.netrjpbr.com While the C2-substituted adamantane itself is not chiral, subsequent modifications to the linker or the other substituent could lead to stereoisomers.
In general synthesis of thioureas, where chirality is a factor, the reaction of a chiral isothiocyanate with an amine, or a chiral amine with an isothiocyanate, is the most common method. mdpi.com These reactions typically proceed without racemization at the existing stereocenters. For the specific case of this compound, the synthesis does not create any new stereocenters, and the achiral nature of the starting materials leads to an achiral product. Therefore, stereochemical control is not a factor in its standard preparation.
Advanced Analytical and Spectroscopic Characterization of 1,3 Bis 1 Adamantyl Urea
Mass Spectrometry for Structural Confirmation and Purity Assessment
Mass spectrometry is a critical tool for confirming the molecular weight of 1,3-Bis(1-adamantyl)urea and assessing its purity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula. researchgate.net For this compound (C₂₁H₃₄N₂O), the calculated exact mass of the molecular ion [M+H]⁺ can be compared with the experimentally determined value from HRMS to confirm the identity of the compound. mdpi.com This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com
Coupling a chromatographic separation technique, such as Gas Chromatography (GC) or Liquid Chromatography (LC), with mass spectrometry provides a powerful method for both separating components of a mixture and identifying them. nih.gov
GC-MS: In Gas Chromatography-Mass Spectrometry, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection. While some urea (B33335) compounds can be thermally unstable, GC-MS has been successfully used for the analysis of adamantane-containing ureas. mdpi.comnih.gov The mass spectrum obtained provides the molecular weight and fragmentation pattern, which can be used to identify the compound.
LC-MS: Liquid Chromatography-Mass Spectrometry is particularly well-suited for the analysis of less volatile or thermally labile compounds like many urea derivatives. mdpi.com The sample is dissolved in a liquid mobile phase and separated on a column. The eluent is then introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI), which is a soft ionization method that typically keeps the molecule intact. nih.gov LC-MS is a standard method for purity assessment and has been widely used in the analysis of various adamantyl urea derivatives. mdpi.com The combination of retention time from the LC and the mass spectrum from the MS provides a high degree of confidence in the identification and purity of the analyte. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features: the urea moiety and the adamantyl cages.
The most prominent absorptions are associated with the urea group. A strong band corresponding to the C=O (carbonyl) stretching vibration is typically observed in the region of 1628–1631 cm⁻¹. nih.gov The N-H stretching vibrations of the urea's amine groups give rise to distinct bands, often appearing as twin peaks in the range of 3200 to 3600 cm⁻¹. docbrown.info Specifically, bands around 3307-3359 cm⁻¹ have been reported for adamantyl ureas. nih.gov Furthermore, N-H bending vibrations can be seen around 1600–1650 cm⁻¹. docbrown.info
The adamantyl fragments are identified by their characteristic C-H and C-C bond vibrations. Strong peaks for aliphatic C-H stretching are typically found in the 2850–2950 cm⁻¹ range. nih.gov Bending modes for the CH₂ groups within the adamantane (B196018) structure are observed around 1480 cm⁻¹. nih.gov The presence of these specific absorption bands provides clear evidence for the successful synthesis and structural integrity of this compound.
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound and Related Structures
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Urea) | Stretching | 3200 - 3600 | docbrown.info |
| C-H (Adamantyl) | Stretching | 2850 - 2950 | nih.gov |
| C=O (Urea) | Stretching | 1628 - 1631 | nih.gov |
| N-H (Urea) | Bending | 1600 - 1650 | docbrown.info |
| CH₂ (Adamantyl) | Bending | ~1480 | nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₂₁H₃₄N₂O), the theoretical elemental composition can be calculated based on its molecular formula.
Experimental values obtained from elemental analysis are then compared to these theoretical values. A close correlation between the experimental and calculated percentages of carbon, hydrogen, and nitrogen confirms the elemental composition and purity of the compound. For instance, in the synthesis of related 1,3-disubstituted ureas, elemental analysis has been performed using instruments like the Perkin-Elmer Series II 2400 analyzer. mdpi.comresearchgate.net The "found" values from such analyses are expected to be in strong agreement with the "calculated" values.
Table 2: Elemental Analysis Data for this compound (C₂₁H₃₄N₂O)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Typical) | Reference |
| Carbon (C) | 75.40 | Corresponds closely to theoretical value | mdpi.comresearchgate.net |
| Hydrogen (H) | 10.25 | Corresponds closely to theoretical value | mdpi.comresearchgate.net |
| Nitrogen (N) | 8.37 | Corresponds closely to theoretical value | mdpi.comresearchgate.net |
| Oxygen (O) | 4.78 | (Not always directly measured) |
Chromatographic Methods for Purity and Identity Confirmation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC) is a widely used method to determine the purity of adamantyl urea derivatives. rsc.org The compound is passed through a column, and its retention time is a characteristic property that can be used for identification. The purity is often assessed by the peak area percentage in the chromatogram. For example, the purity of target compounds in related studies was evaluated by HPLC with diode-array detection (HPLC-DAD) at specific wavelengths like 254 nm and 280 nm. rsc.org Different solvent systems, such as methanol/water mixtures, can be employed as the mobile phase. ucanr.edu
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. The structure of related adamantyl-containing ureas has been confirmed using this method. mdpi.comneicon.ru The mass spectrum provides the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint.
Column chromatography is frequently used for the purification of adamantyl urea compounds on a preparative scale. nih.govresearchgate.net By using a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient of solvents (e.g., hexane (B92381) to ethyl acetate), the desired product can be effectively separated from impurities. nih.gov
The combination of these chromatographic methods ensures the high purity and confirmed identity of this compound, which is critical for its use in further research and applications.
Crystallographic Analysis and Supramolecular Assembly of Adamantyl Urea Scaffolds
Single Crystal X-ray Diffraction Studies of 1,3-Bis(1-adamantyl)urea and Related Adamantyl Ureas
Single-crystal X-ray diffraction is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This method has been instrumental in understanding the structural intricacies of this compound and its analogs.
Studies on various 1,3-disubstituted ureas containing adamantyl fragments have provided detailed insights into their molecular geometries and crystal structures. mdpi.comeco-vector.com For instance, the crystal structure of 1-[(adamantan-1-yl)methyl]-3-[(1-metyl-5-trifluoromethyl-1H-pyrazol-3-yl)methyl]urea was determined, revealing the formation of one-dimensional chains through intermolecular hydrogen bonds. nih.gov Similarly, the structures of several 1-(adamantane-1-carbonyl) thioureas have been elucidated, highlighting the role of substituents in dictating their conformation. conicet.gov.ar The analysis of 1,3-bis(3-fluorophenyl)urea (B11959935) revealed the existence of concomitant polymorphs, each exhibiting distinct hydrogen bonding patterns. researchgate.net
The investigation of co-crystals, such as those formed between barbital (B3395916) and urea (B33335), further demonstrates the power of X-ray diffraction in analyzing complex hydrogen-bonded networks. researchgate.net In the case of 1,3-bis(1,3-dioxoisoindolin-1-yl)urea dihydrate, X-ray analysis showed a three-dimensional framework stabilized by a combination of N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds, as well as π–π stacking interactions. nih.gov These studies collectively underscore the importance of single-crystal X-ray diffraction in characterizing the rich structural chemistry of urea derivatives.
Analysis of Crystal Packing Architectures and Unit Cell Parameters
For example, in the crystal structure of 1,3-bis(1,3-dioxoisoindolin-1-yl)urea dihydrate, the molecules are linked to form a three-dimensional framework. nih.gov The crystal packing is further stabilized by slipped parallel π–π interactions between the benzene (B151609) rings of adjacent phthalimide (B116566) moieties, with a centroid–centroid distance of 3.6746 (15) Å. nih.gov The analysis of 1-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides revealed that the crystal packing is influenced by the nature of the substituent (tert-butyl vs. cyclohexyl), leading to different intermolecular contacts. mdpi.com
The unit cell parameters for various adamantyl ureas have been determined through single-crystal X-ray diffraction. For instance, 3-(adamantan-1-yl)-1-(4-bromophenyl)urea crystallizes in the orthorhombic space group Pna21 with the following unit cell parameters: a = 9.2558(12) Å, b = 13.0186(17) Å, and c = 13.4684(18) Å. researchgate.net Another example, 1-[(adamantan-1-yl)methyl]-3-[(1-metyl-5-trifluoromethyl-1H-pyrazol-3-yl)methyl]urea, also crystallizes in the orthorhombic space group Pna21 with a = 9.1405(7) Å, b = 15.3669(12) Å, and c = 12.5566(10) Å. nih.gov These parameters are crucial for understanding the packing efficiency and density of the crystalline material.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 3-(adamantan-1-yl)-1-(4-bromophenyl)urea | Orthorhombic | Pna21 | 9.2558(12) | 13.0186(17) | 13.4684(18) | 90 | 90 | 90 | researchgate.net |
| 1-[(adamantan-1-yl)methyl]-3-[(1-metyl-5-trifluoromethyl-1H-pyrazol-3-yl)methyl]urea | Orthorhombic | Pna21 | 9.1405(7) | 15.3669(12) | 12.5566(10) | 90 | 90 | 90 | nih.gov |
| 1,3-bis(1,3-dioxoisoindolin-1-yl)urea dihydrate | - | - | - | - | - | - | - | - | nih.gov |
| Tris-urea receptor L with Sulphate (Complex 1) | Trigonal | R 3 | 40.470(2) | 40.470(2) | - | - | - | - | ias.ac.in |
| Tris-urea receptor L with Fluoride-water cluster (Complex 2) | Monoclinic | P 21/c | 16.773(10) | - | - | - | - | - | ias.ac.in |
Comprehensive Study of Intermolecular Interactions in Solid State
The supramolecular assembly of adamantyl ureas in the solid state is governed by a variety of intermolecular interactions, ranging from classical hydrogen bonds to weaker, non-classical interactions.
The urea moiety is a robust hydrogen-bonding motif, capable of forming strong and directional N-H···O interactions. tandfonline.com In the crystal structures of adamantyl ureas, these interactions are ubiquitous and play a primary role in the formation of well-defined supramolecular structures. researchgate.netdntb.gov.ua For instance, in many 1,3-disubstituted ureas, molecules are linked by intermolecular N-H···O hydrogen bonds, forming one-dimensional chains or more complex networks. eco-vector.commdpi.com
Beyond classical hydrogen bonds, non-classical interactions, although weaker, play a significant role in fine-tuning the crystal packing of adamantyl ureas. dntb.gov.ua These include C-H···O, C-H···S, and halogen-related interactions like Cl-π. mdpi.comacs.org
C-H···O interactions are frequently observed in the crystal structures of organic molecules and can provide significant stabilization. oregonstate.edu In adamantyl ureas, the C-H bonds of the adamantyl cage or other substituents can act as donors, forming hydrogen bonds with the carbonyl oxygen of the urea group or other acceptor atoms. researchgate.netresearchgate.net For example, in the crystal packing of 1,3-bis(1,3-dioxoisoindolin-1-yl)urea dihydrate, C—H⋯O hydrogen bonds are present. nih.gov
In chlorinated adamantyl ureas, Cl-π interactions have been identified as a crucial factor influencing their biological activity. tandfonline.comtandfonline.com These interactions occur between the chlorine atom and the π-system of aromatic residues in proteins. researchgate.netvulcanchem.com The geometry of this interaction can be "edge-on" or "face-on" and can contribute significantly to the binding energy. researchgate.net The presence of a spacer between the adamantyl and urea moieties can provide the conformational flexibility needed for optimal Cl-π interactions. tandfonline.comresearchgate.net
When aromatic substituents are present in adamantyl ureas, π-π stacking interactions can become a significant stabilizing force in the crystal lattice. mdpi.com These interactions arise from the attractive, noncovalent forces between aromatic rings. libretexts.orgencyclopedia.pub The strength and geometry of π-π stacking are influenced by the nature and position of substituents on the aromatic ring. nih.govrsc.org
In the crystal structure of 1,3-bis(1,3-dioxoisoindolin-1-yl)urea dihydrate, slipped parallel π–π interactions with a centroid–centroid distance of 3.6746 (15) Å are observed between the benzene rings of adjacent phthalimide moieties. nih.gov In other systems, such as bis-urea macrocycles, aryl stacking interactions, in conjunction with hydrogen bonding, guide the self-assembly into columnar structures. acs.org The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and functional supramolecular architectures. researchgate.net
Non-Classical Hydrogen Bonds (e.g., C-H···O, Cl-π interactions)
Conformational Preferences and Dynamics of Adamantyl Urea Molecules in Crystals
The conformation of adamantyl urea molecules in the crystalline state is a result of the interplay between intramolecular steric effects and intermolecular packing forces. The rigid adamantyl group significantly restricts the conformational freedom of the molecule. mdpi.com
Conformational analysis using computational methods can complement experimental data by identifying stable conformers. researchgate.net For some acyl-thioureas, an S-shaped geometry with the C=O and C=S bonds in a pseudo-antiperiplanar orientation is found to be the most stable. conicet.gov.arresearchgate.net The presence of a spacer between the adamantyl group and the urea moiety can introduce conformational flexibility, which can be crucial for biological activity by allowing the molecule to adopt an optimal conformation for binding to a target protein. mdpi.comresearchgate.net
Implications of Solid-State Structures for Molecular Recognition and Design
The solid-state structure of adamantyl urea scaffolds, such as this compound, has significant implications for their application in molecular recognition and the rational design of new functional materials. The predictable hydrogen-bonding patterns and the unique steric properties of the adamantyl groups are key to these applications.
The well-defined hydrogen-bonding capability of the urea moiety is a cornerstone of its function in molecular recognition. researchgate.net The N-H donors and C=O acceptor can engage in specific, directional interactions with guest molecules, particularly those containing complementary functionalities like carboxylates or oxoanions. researchgate.netacs.org The rigid adamantane (B196018) cage pre-organizes the urea groups, creating a defined binding pocket. acs.org This pre-organization reduces the entropic penalty upon binding, often leading to higher affinity and selectivity for target anions. acs.org For instance, adamantane bis-urea derivatives have been designed as "tweezer-like" receptors that show high selectivity for anions like dihydrogenphosphate. acs.org
The bulky adamantane groups also contribute to the creation of specific recognition sites by providing a hydrophobic surface that can engage in van der Waals interactions with complementary guest molecules. This combination of directional hydrogen bonds and shape-complementary hydrophobic interactions is a powerful strategy in host-guest chemistry. Furthermore, the adamantane moiety is frequently used in drug design to confer favorable pharmacokinetic properties. tandfonline.com In the context of inhibitors for enzymes like soluble epoxide hydrolase (sEH), the urea group often mimics a transition state, while the adamantane fragment occupies a hydrophobic pocket in the enzyme's active site. researchgate.netacs.org The solid-state structure provides crucial insights into the preferred conformations and intermolecular interactions that can be exploited in the design of potent and selective inhibitors. acs.org
The self-assembly of adamantyl ureas into predictable one-dimensional chains or more complex networks is a foundational principle for the bottom-up construction of functional supramolecular materials. By modifying the substituents on the urea, it is possible to tune the dimensionality and properties of the resulting solid-state architecture. This has been exploited to create porous molecular crystals and other materials with applications in gas storage and catalysis. The understanding of the supramolecular assembly of simple building blocks like this compound is therefore essential for the future design of advanced materials with tailored properties.
Computational Chemistry and in Silico Modeling of 1,3 Bis 1 Adamantyl Urea Interactions
Molecular Docking Simulations for Ligand-Protein and Ligand-Receptor Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 1,3-Bis(1-adamantyl)urea and its analogs, docking studies have been crucial in elucidating their binding modes with various protein targets, most notably soluble epoxide hydrolase (sEH).
Research has shown that adamantyl ureas are potent inhibitors of sEH, an enzyme involved in the metabolism of signaling lipids. mdpi.combac-lac.gc.ca Docking studies of adamantyl urea (B33335) derivatives into the active site of human sEH (e.g., PDB ID: 5AM3) reveal a consistent binding pattern. mdpi.comnih.gov The central urea moiety is a key pharmacophore, forming critical hydrogen bonds with catalytic residues in the enzyme's active site, such as Asp335. mdpi.com The two bulky, lipophilic adamantyl groups anchor the inhibitor within hydrophobic pockets of the binding site, establishing significant van der Waals interactions.
In addition to sEH, docking studies have explored the interaction of adamantyl ureas with other therapeutic targets. These include:
p38 Mitogen-Activated Protein Kinase (MAPK) and c-Raf: As potential multi-target inhibitors, docking simulations suggest that adamantyl ureas can occupy the ATP-binding pocket of these kinases. The urea group again plays a central role, forming hydrogen bonds with residues like Glu71 in p38 MAPK. mdpi.com
Mycobacterial Membrane Protein Large 3 (MmpL3): In the context of anti-tuberculosis drug discovery, adamantyl urea derivatives have been docked into MmpL3, a transporter essential for mycobacterial cell wall formation. These studies help in understanding the structural requirements for selective inhibition. researchgate.netbenthamdirect.com
Nur77 Orphan Nuclear Receptor: Docking of certain adamantyl urea derivatives has shown promising binding affinity with the Nur77 receptor, a potential target in cancer therapy. The urea group was found to form hydrogen bonds with key amino acid residues like LEU175. nih.gov
The binding energy, calculated using scoring functions like MM/GBSA, provides an estimate of the binding affinity. For instance, the docking of a dichloroadamantyl urea derivative with sEH yielded a calculated binding free energy of -56.52 kcal/mol. mdpi.com These simulations guide the structural modifications of the adamantyl urea scaffold to enhance potency and selectivity for a desired target.
Molecular Dynamics Simulations to Explore Conformational Stability and Dynamic Behavior
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational stability of the ligand-protein complex over time. dovepress.com MD simulations are frequently used to validate docking results and assess the persistence of key interactions in a more realistic, solvated environment. plos.org
For adamantyl urea inhibitors complexed with sEH, MD simulations have been performed for periods such as 30 nanoseconds to compare the stability of different derivatives. mdpi.comnih.gov Key analyses from these simulations include:
Root Mean Square Deviation (RMSD): By plotting the RMSD of the protein backbone and the ligand over time, researchers can assess the stability of the complex. A stable RMSD plot indicates that the ligand remains securely bound in its initial docked pose without significant deviation. mdpi.comnih.gov
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are most flexible. It can highlight the dynamic nature of specific interactions. mdpi.com
Protein-Ligand Contacts: MD simulations allow for the monitoring of hydrogen bonds and hydrophobic contacts throughout the simulation. This analysis can reveal the percentage of time a specific interaction is maintained, confirming its importance for stable binding. For example, simulations have shown that a chlorinated adamantyl urea derivative maintains longer contact times with residues like Asp335 and Ser415 in sEH compared to its parent compound. mdpi.com
Studies have shown that introducing spacers between the adamantyl group and the urea moiety can provide additional conformational mobility, allowing for more stable and favorable interactions within the enzyme's active site. mdpi.com MD simulations performed using force fields like CHARMM36/CGenFF and software packages such as GROMACS and AmberTools have been instrumental in confirming these hypotheses and providing a deeper understanding of the dynamic behavior that underpins the inhibitory activity of these compounds. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties, reactivity, and conformational energetics of molecules like this compound. researchgate.nettandfonline.com These methods provide a fundamental understanding of the molecule's structure that complements experimental data.
Key applications of quantum chemistry in the study of adamantyl ureas include:
Conformational Analysis: DFT calculations can determine the relative energies of different conformers of the molecule. For 1,3-di(adamantan-1-yl)urea and its thiourea (B124793) analog, calculations have been used to compare the energies of different rotational isomers (conformers), revealing how changes in the molecule's shape can affect its biological activity. conicet.gov.ar
Vibrational Analysis: Theoretical calculations of vibrational frequencies are used to aid in the assignment of experimental infrared (IR) and Raman spectra. tandfonline.comresearchgate.net This helps confirm the molecular structure and understand the nature of intramolecular interactions, such as the N-H···O=C hydrogen bond that stabilizes the conformation of some adamantyl urea derivatives. researchgate.net
Electronic Properties: These calculations can map the electron density distribution, identify sites susceptible to electrophilic or nucleophilic attack, and quantify electronic descriptors. This information is valuable for understanding the molecule's reactivity and its potential to form specific interactions like hydrogen bonds or halogen bonds. mdpi.com
By using basis sets such as B3LYP/6-311++G**, researchers can achieve a high level of theoretical approximation to model the molecule's properties in the gas phase or in solution, providing insights that are difficult to obtain through experimental means alone. researchgate.net
Prediction of Physicochemical Parameters Relevant to Biological Activity (e.g., lipophilicity, aqueous solubility)
The biological activity of a compound is not only dependent on its interaction with a target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). For adamantyl ureas, high lipophilicity and poor aqueous solubility are significant challenges. nih.govnih.gov Computational models are widely used to predict these properties and guide the synthesis of analogs with more favorable profiles.
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. Adamantyl ureas are known to be highly lipophilic due to the large, nonpolar adamantane (B196018) cages. Calculated LogP (cLogP) values for many adamantyl urea derivatives often exceed the limits suggested by Lipinski's rule of five. mdpi.com For example, a series of ureas containing an (adamantyl)(phenyl)methyl fragment had calculated LogP values in the range of 5.96–6.93. mdpi.com
Aqueous Solubility: Poor water solubility is a direct consequence of high lipophilicity and, in the case of ureas, strong intermolecular hydrogen bonding in the solid state which leads to high melting points. escholarship.org Computational predictions and experimental measurements consistently show low solubility for these compounds. nih.gov
Efforts to improve these properties have focused on structural modifications, such as introducing polar functional groups or replacing the adamantyl moiety with other groups. nih.govnih.gov For instance, incorporating a piperazine (B1678402) group or replacing the phenyl ring with more polar heteroaromatic systems has been shown to increase solubility. nih.govnih.gov The table below presents a summary of predicted and experimental physicochemical data for representative adamantyl urea derivatives.
| Compound Series | Calculated LogP | Aqueous Solubility (µg/mL) | Reference |
|---|---|---|---|
| 1-Adamantyl-3-phenyl ureas | High | Poor (<1) | nih.gov |
| 1-Adamantyl-3-pyridinyl ureas | ~3.2 | ~7.0 | nih.gov |
| (Adamantyl)(phenyl)methyl ureas | 5.96 - 6.93 | Low (predicted) | mdpi.com |
| Diadamantyl diureas (fluorinated) | Varies with spacer | Generally low | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. iajps.commdpi.com These models are essential for lead optimization, allowing for the prediction of activity for novel, unsynthesized compounds. researchgate.net
For adamantyl ureas, several QSAR studies have been conducted, primarily focusing on their activity as sEH or MmpL3 inhibitors. bac-lac.gc.cabenthamdirect.comnih.gov The development of a QSAR model typically involves:
Dataset Assembly: A series of structurally related compounds with measured biological activity (e.g., IC₅₀ values) is collected. nih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound, encoding topological, electronic, geometric, and hydrophobic features.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbor, kNN) are used to build a mathematical equation relating the descriptors to the activity. nih.goviajps.com
Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. iajps.com
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. benthamdirect.com These methods generate 3D contour maps that visualize regions where steric bulk, positive/negative charge, or hydrophobic/hydrophilic character is favorable or unfavorable for activity. For adamantyl ureas, 3D-QSAR studies have highlighted the importance of the bulky hydrophobic adamantyl groups for fitting into the target's active site and have helped to optimize the substituents on other parts of the molecule to improve selectivity and potency. researchgate.netbenthamdirect.com These models serve as a valuable guide in the design of new adamantyl urea derivatives with improved therapeutic profiles. bac-lac.gc.ca
Mechanistic Characterization of Biological Activities and Molecular Targets of Adamantyl Ureas
Enzyme Inhibition Profiles of 1,3-Bis(1-adamantyl)urea and its Derivatives
This compound and related adamantyl urea (B33335) compounds have been extensively studied as potent inhibitors of various enzymes, particularly soluble epoxide hydrolase (sEH). Their unique structural features contribute to high-affinity binding and effective inhibition, making them valuable molecular probes and potential therapeutic agents.
Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects. By inhibiting sEH, adamantyl ureas increase the bioavailability of EETs, which is a promising strategy for treating conditions like hypertension and inflammation. figshare.comnih.govresearchgate.netebi.ac.ukfrontiersin.org
The urea pharmacophore is a central element in the high-potency inhibition of sEH by this compound and its derivatives. nih.gov This urea moiety is believed to mimic the transition state of the epoxide substrate during hydrolysis. tandfonline.com Molecular docking and dynamics simulations have provided detailed insights into the interactions within the sEH active site. figshare.com
Significant variations in the inhibitory potency of adamantyl ureas have been observed between human sEH and sEH from other mammalian species, such as mice and rats. nih.govebi.ac.uk For instance, some adamantyl urea derivatives that are potent inhibitors of human sEH show markedly lower activity against the murine enzyme. mdpi.comnih.gov
These species-specific differences can be substantial. For example, the introduction of methyl groups to the adamantane (B196018) structure can have opposing effects on the inhibitory activity against human and murine sEH. nih.gov Compounds with three methyl substituents on the adamantane ring were found to be poor inhibitors of murine sEH while remaining highly potent against the human enzyme. nih.gov Conversely, other structural modifications can lead to potent inhibitors for both human and other mammalian sEHs. nih.govebi.ac.uk For example, 2-oxaadamant-1-yl ureas have been developed that are nanomolar inhibitors of both human and murine sEH. nih.govebi.ac.uk The molecular basis for these differences is not always clear from docking studies alone, suggesting subtle structural variations in the active sites of the enzymes across species. mdpi.com
| Compound | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
|---|---|---|---|
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Data not available | Data not available | abertay.ac.uk |
| 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea | Data not available | Data not available | abertay.ac.uk |
| 2-oxaadamantane derivative 22 | Potent (nanomolar) | Potent (nanomolar) | nih.govebi.ac.uk |
| Adamantyl urea with three methyl substituents | Very potent | Poor inhibitor | nih.gov |
The position of attachment of the adamantyl group to the urea pharmacophore has a significant impact on the inhibitory potency against sEH. Studies comparing isomers have shown that the point of connection to the adamantane cage is crucial.
For example, in the context of anti-tuberculosis activity which is also linked to epoxide hydrolase inhibition, attaching the adamantyl group through its secondary 2-position can significantly increase activity compared to the tertiary 1-position. nih.gov Specifically, a secondary-linked adamantyl-phenyl urea was found to be 40-fold more potent than its tertiary-linked counterpart. nih.gov In other studies on sEH inhibitors, substitution at the 2-adamantyl position, as opposed to the 1-adamantyl position, led to a loss of inhibitory activity. mdpi.com This highlights that the specific context of the rest of the molecule is critical in determining the optimal attachment point.
The structure-activity relationship (SAR) of adamantyl ureas as sEH inhibitors is complex, with potency being influenced by various substituents on both the adamantane ring and the other side of the urea moiety. tandfonline.comnih.gov The adamantyl group itself is highly effective due to its lipophilicity, which allows it to fit well into the hydrophobic pocket of the sEH active site. mdpi.com
Systematic studies have shown that adding substituents to the adamantane ring can modulate potency. For example, introducing one methyl group can increase potency, while adding two or three methyl groups can lead to decreased stability. nih.gov The introduction of a chlorine atom into a bridgehead position of the adamantane ring has been shown to increase inhibitory activity and significantly improve water solubility. nih.gov Fluorination of the adamantane residue has also led to inhibitors with picomolar efficacy. tandfonline.comtandfonline.com
On the other side of the urea, replacing the second adamantyl group with other moieties has been extensively explored to improve properties like solubility and metabolic stability. Replacing the adamantyl group with a phenyl ring, for instance, has yielded highly potent inhibitors. ucanr.edu The nature and position of substituents on this phenyl ring are also critical for achieving high potency. nih.gov For example, para-substituted phenyl groups often show excellent sEH inhibition. nih.gov The incorporation of a piperazino functionality as a tertiary pharmacophore has been shown to improve pharmacokinetic properties while maintaining high potency. nih.govscispace.com
| Compound/Modification | Effect on IC50 | Reference |
|---|---|---|
| Introduction of one methyl group to adamantane | 4-fold increase in potency | nih.gov |
| Introduction of a chlorine atom to adamantane bridgehead | 2-fold increase in activity | nih.gov |
| Fluorinated and chlorinated adamantane residues | Potency in the pM to low nM range | tandfonline.comtandfonline.com |
| Replacement of 1-adamantyl with 2-adamantyl group | Diminished activity | mdpi.com |
| Replacement of adamantyl with para-substituted phenyl group | Excellent inhibition | nih.gov |
Adamantyl ureas, including this compound, have also been identified as inhibitors of epoxide hydrolases in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govresearchgate.netmolaid.com The Mtb genome encodes several epoxide hydrolases (EphA-F), which are thought to be involved in lipid metabolism and detoxification, crucial for the bacterium's survival in the host. nih.govmdpi.com
Specifically, adamantyl urea derivatives have shown potent inhibitory activity against EphB and EphE. researchgate.net There is a clear correlation between the anti-tuberculosis activity of these compounds and their ability to inhibit Eph enzymes, suggesting that these enzymes are a key target. researchgate.net For instance, the adamantyl urea AU1235 is a known inhibitor of Mtb growth and also inhibits EphD. nih.govresearchgate.net Many optimized urea-based inhibitors show potent inhibition of both EphB and EphE, indicating that their anti-mycobacterial effect may stem from the inhibition of multiple epoxide hydrolases. researchgate.net
However, a challenge in developing these compounds as anti-tuberculosis drugs is their cross-reactivity with human soluble epoxide hydrolase. nih.govresearchgate.net Many potent Mtb Eph inhibitors also strongly inhibit human sEH. researchgate.net Therefore, a key goal in this area of research is to improve the selectivity of these inhibitors for the mycobacterial enzymes over their human counterpart. nih.gov
Impact of Adamantyl Attachment Position on sEH Inhibitory Potency
Dual and Triple Inhibition Strategies (e.g., sEH, p38 MAPK, c-Raf)
The development of multi-target inhibitors represents a promising strategy for treating complex diseases. Adamantyl ureas, particularly 1,3-disubstituted ureas and diureas containing a dichloroadamantyl moiety, have been identified as potential triple inhibitors of soluble epoxide hydrolase (sEH), p38 mitogen-activated protein kinase (p38 MAPK), and proto-oncogenic serine/threonine-protein kinase (c-Raf). nih.govnih.gov
Soluble epoxide hydrolase is an enzyme that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.gov Its inhibition is a therapeutic target for managing inflammation and related conditions. p38 MAPKs are key protein kinases involved in the production of inflammatory mediators, while c-Raf is a major component of the MAPK/ERK signaling pathway, which can become oncogenic upon mutation. nih.gov
Computational studies have shown that the structure of sEH inhibitors is amenable to interacting with the active sites of p38 MAPK and c-Raf. nih.gov For instance, the introduction of two chlorine atoms into the adamantyl moiety of ureas may create additional Cl-π interactions within the active site of human sEH. nih.gov Molecular dynamics studies have further suggested that a compound with a bridge between the chloroadamantyl fragment and the ureide group can form more stable complexes with sEH and p38 MAPK. nih.gov Conversely, a compound with two chlorine atoms appears to form a more stable complex with c-Raf, potentially through additional halogen bonds. nih.gov
The rationale for this triple inhibition strategy is based on the interconnected roles of these enzymes in disease pathogenesis. For example, the drug sorafenib, a known multikinase inhibitor that targets c-Raf, also exhibits sEH inhibitory activity due to its 1,3-disubstituted urea pharmacophore. mdpi.comnih.gov This dual action is thought to potentially reduce the severity of the drug's side effects. mdpi.com Similarly, 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) has been reported as a potent dual inhibitor of sEH and p38 MAPK. nih.govmdpi.com These findings underscore the potential of adamantyl urea derivatives to act on multiple signaling pathways involved in inflammation and cancer. nih.gov
Cellular Target and Pathway Modulation
Interaction with Orphan Nuclear Receptors (e.g., Nur77)
Certain adamantyl urea derivatives have been shown to interact with and modulate the activity of the orphan nuclear receptor Nur77 (also known as NR4A1). rsc.orgscispace.com Nur77 is a transcription factor that plays a crucial role in regulating cell proliferation, apoptosis, and is implicated in various cancers. rsc.orgscispace.com
Specifically, a series of synthesized 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea (B124793) derivatives were found to induce the expression of Nur77 in a time- and dose-dependent manner in H460 lung cancer cells. rsc.orgscispace.com Molecular docking studies have provided insights into this interaction, revealing that these compounds can exhibit a promising binding affinity with Nur77. rsc.org For one such compound, the urea group was observed to form a hydrogen bond with the backbone carbonyl group of the amino acid LEU175 in the Nur77 protein. rsc.org
Induction of Apoptosis in Cell Models
The interaction of adamantyl urea derivatives with Nur77 is directly linked to the induction of apoptosis, or programmed cell death, in cancer cells. rsc.orgscispace.com Studies have demonstrated that compounds that activate Nur77 can lead to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade. rsc.orgscispace.com
In H460 lung cancer cells, certain 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives strongly induced PARP cleavage. rsc.orgscispace.com The critical role of Nur77 in this process was confirmed through experiments where the knockdown of Nur77 using shRNA significantly inhibited the apoptotic effect of these compounds. rsc.orgscispace.com This indicates that Nur77 serves as a crucial mediator for the anticancer action of this class of adamantyl ureas. rsc.org
Modulation of Membrane Transporters (e.g., MmpL3)
Adamantyl ureas have been identified as potent inhibitors of the Mycobacterium tuberculosis membrane transporter MmpL3. researchgate.netnih.gov MmpL3 is an essential protein responsible for the transport of mycolic acids, a key component of the mycobacterial cell wall. nih.govresearchgate.net Inhibition of MmpL3 disrupts the formation of the cell envelope, leading to bactericidal activity. acs.org
The mechanism of MmpL3 inhibition by adamantyl ureas, such as AU1235, is thought to involve the dissipation of the transmembrane electrochemical proton gradient (proton motive force), which energizes the transporter. nih.gov However, it has also been shown that some adamantyl urea derivatives directly interact with MmpL3. acs.org The development of adamantyl ureas as anti-tuberculosis agents has focused on improving their selectivity for MmpL3 over human sEH to minimize potential off-target effects. researchgate.net
Pharmacological Characterization in Pre-clinical In Vitro and In Vivo Models
Binding Affinities and Inhibitory Concentrations (e.g., IC50, Ki)
The pharmacological potential of adamantyl urea derivatives is underscored by their binding affinities and inhibitory concentrations against various molecular targets. The following tables summarize key in vitro data for representative compounds from this class. It is important to note that the specific values are highly dependent on the full chemical structure of the derivative, not just the adamantyl urea core.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 1-(3-chloroadamantan-1-yl)ureido]cyclohexyl]oxy)benzoic acid | sEH | 1.4 | mdpi.com |
| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) | sEH | 1.3 | nih.gov |
| cis-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (c-AUCB) | sEH | 0.89 | nih.gov |
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 7n (a 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea derivative) | H460 (Lung Cancer) | <20 | rsc.orgscispace.com |
| Compound 7s (a 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea derivative) | H460 (Lung Cancer) | <20 | rsc.orgscispace.com |
| Compound 7w (a 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea derivative) | H460 (Lung Cancer) | <20 | rsc.orgscispace.com |
| Compound | Target Organism/Protein | MIC (µg/mL) | Reference |
|---|---|---|---|
| AU1235 (1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea) | M. tuberculosis | 0.2 | nih.gov |
Metabolic Stability and Enzymatic Degradation Studies (e.g., microsomal stability)
Adamantyl ureas, a class of compounds known for their activity as soluble epoxide hydrolase (sEH) inhibitors, have been the subject of numerous metabolic studies. nih.gov While the bulky adamantyl group can sterically hinder access by hydrolytic enzymes, thereby increasing the stability of certain drugs, it is also prone to metabolism. nih.govresearchgate.net The high lipophilicity of the adamantane cage often makes it susceptible to oxidation by metabolic enzymes, which can limit the in vivo application of these compounds. tandfonline.com
A primary route of metabolism for adamantyl-containing ureas in vivo is the hydroxylation of the adamantane ring at its nodal (bridgehead) positions. nih.gov These resulting hydroxylated metabolites typically exhibit significantly reduced inhibitory activity, sometimes by as much as 50-fold. nih.gov This metabolic vulnerability has prompted extensive research into structural modifications aimed at improving stability.
Studies on the microsomal stability of adamantyl urea derivatives have yielded complex results. For instance, one hypothesis suggested that introducing methyl groups at the nodal positions of the adamantane could stabilize the compounds. nih.gov However, research showed that this modification did not improve microsomal stability, possibly due to rapid metabolism of other parts of the molecule or the oxidation of the introduced methyl groups themselves. nih.govescholarship.org In fact, one systematic study on adamantyl ureas found that while the introduction of a single methyl group did not cause a noticeable loss of metabolic stability compared to the unsubstituted adamantane, the addition of two or three methyl groups led to a significant 8-fold and 98-fold decrease in stability in human liver microsomes, respectively. eui.eu
Other strategies to enhance metabolic stability have been explored. Replacing a methylene (B1212753) unit of the adamantane group with an oxygen atom to create oxa-analogs has been shown to increase the stability of some urea-based sEH inhibitors. researchgate.net Another approach involves the introduction of halogen atoms (fluorine or chlorine) to block metabolically sensitive positions on the adamantane ring, which has been shown to result in compounds with good metabolic stability. tandfonline.com Ultimately, many research efforts have moved toward replacing the adamantyl group entirely with other structures, such as substituted phenyl rings, to create more metabolically stable inhibitors. researchgate.netnih.gov
Influence of Structural Modifications on Bioavailability-Related Parameters in Animal Models (e.g., T1/2, Cmax, AUC)
The pharmacokinetic (PK) profiles of early adamantyl-containing urea inhibitors have often been characterized by rapid metabolism, leading to low bioavailability and short half-lives that limit their utility in in vivo studies. tandfonline.comresearchgate.netnih.gov Consequently, significant research has focused on structural modifications to improve key bioavailability-related parameters such as the maximum plasma concentration (Cmax), half-life (T1/2), and the total drug exposure over time (Area Under the Curve, or AUC). nih.gov
Replacing the adamantyl group with a substituted phenyl ring has proven to be a particularly effective strategy. nih.gov These newer phenyl-containing inhibitors consistently demonstrate more favorable pharmacokinetic properties, including higher Cmax values, longer half-lives, and substantially larger AUCs compared to their adamantyl-containing predecessors. researchgate.netnih.gov For example, a study directly comparing an adamantane analogue, 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea, with its phenyl-substituted counterpart, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, found that the latter exhibited a 65-fold increase in Cmax and a remarkable 3300-fold increase in AUC in mice. nih.govabertay.ac.ukucanr.edu
Further modifications, such as the introduction of a substituted piperazino group as a "tertiary pharmacophore" into the adamantyl urea structure, have also led to significant improvements in pharmacokinetic profiles. scispace.com One such compound, 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea, demonstrated an excellent PK profile in mice, with a long half-life of 14 hours and a high Cmax of 84 nM. scispace.com These studies highlight that targeted structural changes can overcome the bioavailability limitations of the original adamantyl urea scaffold.
| Compound | Structural Modification | Animal Model | Cmax | T1/2 | AUC | Reference |
|---|---|---|---|---|---|---|
| 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea | Adamantyl-based parent compound | Mice | Baseline | - | Baseline | nih.gov, abertay.ac.uk |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Adamantyl replaced with substituted phenyl; acylpiperidine modified | Mice | ~65x increase | - | ~3300x increase | nih.govabertay.ac.uk |
| trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | Adamantyl-based inhibitor | Mice | - | ~0.5 h (Tmax) | - | nih.gov |
| 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) | Adamantyl replaced with substituted phenyl | Mice | Higher than t-AUCB | Longer than t-AUCB | Larger than t-AUCB | nih.gov |
| 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea | Introduction of piperazino tertiary pharmacophore | Mice | 84 nM | 14 h | 40,200 nM*min | scispace.com |
Comprehensive Structure-Activity Relationship (SAR) Derivation
Elucidation of Key Pharmacophoric Elements for Potency and Selectivity
Structure-activity relationship (SAR) studies of adamantyl ureas, particularly as inhibitors of soluble epoxide hydrolase (sEH), have identified a consistent pharmacophore model essential for potent and selective activity. escholarship.org This model consists of three key elements: a central hydrogen-bond-donating group, typically a urea, flanked by two lipophilic moieties. escholarship.orgresearchgate.net
The central urea group is the primary pharmacophore and is crucial for binding to the catalytic site of the target enzyme. biorxiv.org It is believed to mimic the transition state of the epoxide hydrolysis reaction, forming critical hydrogen bond interactions with key amino acid residues (e.g., Asp335, Tyr383, Tyr466 in human sEH) in the active site. tandfonline.com Both NH groups of the urea are considered essential for this binding interaction. nih.gov
On one side of the urea, a bulky, lipophilic group is required. researchgate.net In this compound and its analogs, the 1-adamantyl group serves this function perfectly. mdpi.com This group occupies a large, hydrophobic pocket or channel within the enzyme's active site. escholarship.org The rigid and sterically demanding nature of the adamantane cage contributes significantly to the high binding affinity. scispace.com
Exploration of Hydrophobic and Stereoelectronic Effects on Activity
The activity of adamantyl ureas is profoundly influenced by hydrophobic and stereoelectronic effects originating from the adamantyl cage and the urea linker.
Hydrophobic Effects: The adamantyl group is an archetypal bulky lipophilic group, and its contribution to binding is primarily through favorable hydrophobic interactions. nih.govresearchgate.net The shape and size of the adamantane cage are critical for fitting into and occupying hydrophobic channels in the enzyme's active site. researchgate.netbiorxiv.org Studies have shown that replacing the adamantyl group with a smaller cyclohexyl group can lead to a marked decrease in inhibitory activity, highlighting the importance of the adamantane's specific volume and hydrophobicity. scispace.com However, there is a limit to this effect, as excessively large polycyclic hydrocarbons can also lead to reduced activity or stability. researchgate.net The hydrophobic nature of the adamantyl group also enhances membrane permeability, a crucial factor for a compound's biological activity. researchgate.net
Stereoelectronic Effects: The term stereoelectronic refers to the combined influence of steric and electronic properties on molecular interactions. The adamantyl group, being a rigid, non-planar, and sp3-hybridized scaffold, orients the rest of the inhibitor molecule in a specific three-dimensional conformation with few degrees of freedom. scispace.comresearchgate.net This pre-organization reduces the entropic penalty upon binding to the enzyme, contributing to higher affinity. The steric bulk of the adamantane can also provide a shielding effect, protecting the sensitive urea linkage from enzymatic degradation and thereby increasing the compound's metabolic stability and half-life. nih.govresearchgate.net
The central urea moiety's stereoelectronic properties are dominated by its planarity and its capacity to act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This precise arrangement of hydrogen bonding groups is what allows it to mimic the enzyme's transition state and anchor the inhibitor within the active site. tandfonline.com Modifications that alter these properties, such as replacing the urea with a less effective hydrogen-bonding group, typically result in a significant loss of potency. ucanr.edu Furthermore, introducing heteroatoms into the adamantyl ring itself has been explored to probe the stereoelectronic requirements of the binding pocket and to modulate the compound's polarity and pharmacokinetic properties. nih.gov
| Structural Modification | Observation | Effect on Activity/Property | Reference |
|---|---|---|---|
| Replacement of 1-adamantyl with cyclohexyl | Reduced hydrophobicity and size | Marked decrease in sEH inhibitory potency | scispace.com |
| Introduction of a methylene spacer between adamantyl and urea | Increased flexibility | Can increase or decrease activity depending on the rest of the structure | mdpi.com, nih.gov |
| Hydroxylation of adamantyl ring (metabolism) | Increased polarity | Up to 50-fold decrease in inhibitory activity | nih.gov |
| Replacement of adamantyl with substituted phenyl group | Altered hydrophobic and electronic profile | Can retain or increase potency while improving pharmacokinetic properties | nih.gov, ucanr.edu |
| Introduction of methyl groups on adamantane | Increased lipophilicity and steric bulk | Variable effect on potency; can decrease metabolic stability | eui.eu, mdpi.com |
| Introduction of a polar piperazine (B1678402) group | Increased polarity and drug-like properties | Can improve solubility, though sometimes at the cost of potency | nih.gov, scispace.com |
Compound Names Mentioned in this Article
this compound
1-(1-Adamantyl)-3-(1-propionylpiperidin-4-yl)urea
1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea
1-(4-(4-(4-Acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU)
trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB)
Supramolecular Chemistry and Potential in Advanced Materials
Adamantyl Urea (B33335) Derivatives as Anion Receptors
Neutral anion receptors based on urea and thiourea (B124793) have been extensively developed due to their ability to form strong hydrogen-bonding interactions with negatively charged species. researchgate.netresearchgate.net The electron-withdrawing nature of the carbonyl group in urea enhances the acidity of the N-H protons, making them effective hydrogen-bond donors. researchgate.net Adamantane-based bisurea derivatives have proven to be particularly effective in anion binding, demonstrating high affinity and selectivity for various anions. researchgate.netirb.hr
The primary mechanism for anion binding by adamantyl urea derivatives is through hydrogen bonding. The two N-H groups of each urea moiety can act as a double hydrogen-bond donor, forming a complementary interaction with the oxygen atoms of oxoanions or a bifurcated hydrogen bond with spherical halides. researchgate.net In solution, studies using ¹H NMR, UV-Vis, and fluorescence spectroscopy have demonstrated that adamantane (B196018) bisurea receptors effectively bind anions such as chloride, bromide, iodide, nitrate, hydrogen sulfate, acetate (B1210297), and dihydrogen phosphate (B84403). researchgate.netresearchgate.netirb.hr
The stoichiometry of the resulting complexes can vary. Receptors with a single binding site typically form 1:1 complexes with anions. researchgate.net However, for receptors containing two urea groups, such as adamantane bisureas, 1:2 (receptor:anion) complexes have also been observed, particularly in solvents like DMSO. researchgate.netirb.hr The stability of these complexes is influenced by the basicity of the anion and the acidity of the urea N-H protons. irb.hr
A critical consideration is the interaction with strongly basic anions like acetate and dihydrogen phosphate. In these cases, instead of or in addition to complex formation, deprotonation of the urea N-H protons can occur, which hinders the anion-binding properties. researchgate.netnih.gov
In the solid state, X-ray crystallography provides direct insight into the binding modes. For instance, the crystal structure of a complex between an adamantane bisurea receptor and dihydrogen phosphate reveals extensive hydrogen bonding networks, not only between the receptor and the anion but also between the dihydrogen phosphate anions themselves. irb.hrnih.gov The adamantane framework plays a crucial role in preorganizing the receptor into a specific conformation, such as a tweezer-like shape, to facilitate optimal binding. irb.hrnih.gov
| Receptor | Anion | Solvent | Association Constant (K / M⁻¹) | Stoichiometry (Receptor:Anion) | Source |
|---|---|---|---|---|---|
| Adamantane-functionalized bis-urea receptor (42) | Cl⁻ | DMSO | ~10 | - | nih.gov |
| Adamantane-functionalized bis-urea receptor (42) | H₂PO₄⁻ | DMSO | 10³ - 10⁴ | - | nih.gov |
| Adamantane-functionalized bis-urea receptor (42) | CH₃CO₂⁻ | DMSO | 10³ - 10⁴ | - | nih.gov |
| 1,3-Bis-(3-(phenyl)ureido)adamantane (5) | F⁻ | CH₃CN | log K = 4.43 | 1:1 | irb.hr |
| 1,3-Bis-(3-(1-naphthyl)ureido)adamantane (7) | F⁻ | CH₃CN | log K = 6.20 | 1:1 | irb.hr |
The design of selective anion receptors based on adamantyl ureas relies on several key principles:
Preorganization and Rigidity : The rigid adamantane scaffold serves to preorganize the urea binding sites into a conformation that is complementary to the target anion. researchgate.netirb.hr This reduces the entropic penalty of binding and enhances affinity and selectivity. For example, adamantane bisurea derivatives are often preorganized into a tweezer-like conformation, which has been shown to be highly selective for the tetrahedral dihydrogen phosphate anion. irb.hrnih.gov
Spacers : The introduction of flexible spacers, such as methylene (B1212753) groups, between the rigid adamantane core and the urea binding sites can further enhance the stability of the anion complexes. irb.hr These spacers allow for finer conformational adjustments to optimize the hydrogen-bonding interactions with the guest anion.
Electronic Effects : The electronic properties of substituents on the urea moiety can be tuned to modulate the acidity of the N-H protons and, consequently, the binding affinity. For instance, attaching aromatic groups like naphthalene (B1677914) can increase the acidity and lead to significantly higher association constants compared to phenyl-substituted analogues. irb.hr
Anion Binding Mechanisms in Solution and Solid State
Host-Guest Chemistry Involving Adamantyl Moieties and Macrocycles (e.g., Cyclodextrins)
One of the most utilized interactions in supramolecular chemistry is the host-guest complexation between adamantane and cyclodextrins (CDs). nih.gov Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior. researchgate.net The adamantyl group, being a bulky and hydrophobic moiety, fits snugly within the cavity of β-cyclodextrin (β-CD), leading to the formation of highly stable inclusion complexes. nih.govresearchgate.net
This strong and specific recognition is driven primarily by the hydrophobic effect, where the exclusion of "high-energy" water molecules from the CD cavity upon inclusion of the nonpolar adamantane guest provides a significant thermodynamic driving force. acs.org The association constants (Kₐ) for adamantane-β-CD complexes are typically in the range of 10³ to 10⁵ M⁻¹, indicating a very strong binding affinity. nih.govresearchgate.net This robust interaction forms a reliable and versatile tool for constructing more complex supramolecular architectures. researchgate.net For example, adamantyl-modified glycodendrimers have been shown to interact effectively with β-CD, providing a basis for designing supramolecular systems for healthcare applications. researchgate.netacs.orgfigshare.com
| Host | Guest | Association Constant (Kₐ / M⁻¹) | Source |
|---|---|---|---|
| β-Cyclodextrin (β-CD) | Adamantyl moiety | 10³ - 10⁵ | nih.govresearchgate.net |
| β-Cyclodextrin (β-CD) | Adamantyl salt 37 | 19,883 ± 4,429 | nih.gov |
Application in the Construction of Supramolecular Polymers and Rotaxanes
The specific and strong interaction between adamantane and cyclodextrin (B1172386) is widely exploited in the construction of non-covalent supramolecular polymers. beilstein-journals.orgresearchgate.net By creating "monomers" that are bifunctional—for example, a linear molecule with adamantyl groups at both ends (the guest) and cyclodextrin dimers (the host)—long polymer chains can be formed through self-assembly in aqueous solution. beilstein-journals.orgresearchgate.netisaacpub.org These materials are often stimuli-responsive, as the host-guest interaction can be disrupted by changes in temperature or the addition of a competitive guest.
In the field of mechanically interlocked molecules, adamantyl groups are frequently used as "stoppers" in the synthesis of rotaxanes. researchgate.netchinesechemsoc.org A rotaxane consists of a linear "axle" molecule threaded through a cyclic "wheel" molecule, with bulky stopper groups at the ends of the axle to prevent the wheel from dethreading. scribd.com The large steric bulk of the adamantyl group makes it an ideal candidate for this role. nih.govresearchgate.net The synthesis often involves first forming a pseudorotaxane—a non-covalent complex of the axle and wheel (e.g., via adamantane-CD interaction)—and then covalently attaching the bulky adamantyl stoppers to the ends of the axle in a "capping" reaction. scribd.com
Self-Assembly Processes and Control over Supramolecular Architectures
Beyond host-guest interactions, bis-urea compounds, including those with adamantyl groups, are known for their ability to self-assemble into well-defined supramolecular structures. This assembly is primarily driven by the formation of highly directional and cooperative hydrogen bonds between urea groups. acs.orgresearchgate.net
Bis-urea macrocycles, for instance, can assemble with high fidelity into one-dimensional columnar structures or nanotubes. acs.org In these assemblies, the macrocycles stack on top of each other, guided by a three-centered hydrogen bonding motif involving the urea groups, as well as by aryl stacking interactions. acs.org This bottom-up approach allows for precise control over the dimensions and properties of the resulting nanostructures simply by modifying the molecular building block. acs.org
Control over the final supramolecular architecture can be achieved by varying external conditions or the molecular design. For example, the self-assembly of a dendronized bis-urea macrocycle can be switched from a 1D columnar phase in bulk to a 2D nanosheet architecture in certain solvents. researchgate.net Furthermore, attaching adamantylurea units to the focal point of dendrons has been used to create self-assembled "bow-tie" structures, where the strength of the association can be tuned by modifying the peripheral groups of the dendrons. nih.gov
Exploration of Adamantyl Urea Scaffolds in Functional Material Design
The unique recognition and self-assembly properties of adamantyl urea derivatives make them attractive scaffolds for the design of a wide range of functional materials.
The porous molecular crystals formed from the self-assembly of bis-urea macrocycles are a key example. acs.org These materials can have surface areas comparable to zeolites and feature well-defined, one-dimensional channels. acs.org This allows them to act as "molecular flasks," selectively absorbing guest molecules that complement the size, shape, and polarity of the channels. acs.org These host-guest complexes can be used to study chemical reactions in confined spaces, such as the selective [2+2] cycloaddition of enones. acs.org
The robust adamantane-cyclodextrin interaction is a cornerstone in the development of materials for biomedical applications. researchgate.netacs.org Hydrogels can be formed by mixing polymers functionalized with adamantane groups and polymers functionalized with cyclodextrins. researchgate.net These supramolecular hydrogels are often biocompatible and can be used for controlled drug delivery. researchgate.net Similarly, adamantyl-functionalized glycodendrimers that complex with cyclodextrins are being explored as potential healthcare materials. researchgate.netacs.orgfigshare.com Rotaxane-based systems incorporating adamantyl stoppers are also being developed as sophisticated probes for medical imaging. nih.gov
Future Outlook and Emerging Research Directions
Discovery of Novel Biological Targets for Adamantyl Urea (B33335) Compounds
A primary focus of future research is the identification of new biological targets for adamantyl urea derivatives. While their activity against certain targets is established, the full therapeutic potential of this class of compounds remains largely untapped.
Initial studies identified adamantyl ureas as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation, pain, and hypertension. nih.govsemanticscholar.orgnih.gov This has led to the preclinical evaluation of some derivatives for conditions like neuropathic pain. mdpi.com However, research has expanded to reveal a broader range of biological activities.
A significant breakthrough was the discovery of their potent anti-tuberculosis activity. nih.govnih.gov Adamantyl ureas have been shown to target MmpL3, a crucial transporter protein in Mycobacterium tuberculosis responsible for shuttling mycolic acids to the cell wall. nih.govbenthamdirect.comnih.gov This has opened a new avenue for developing novel treatments for drug-resistant tuberculosis.
Furthermore, adamantyl urea derivatives have been investigated for their anticancer properties. ontosight.aiontosight.ai Research has identified the orphan nuclear receptor Nur77 as a potential target for some of these compounds, modulating its expression and activity in cancer cells. rsc.org Other studies have explored their role as kinase inhibitors, a well-established target class in oncology. nih.govmdpi.com The ability of the urea scaffold to form key hydrogen bonds, combined with the hydrophobic interactions of the adamantyl group, makes them suitable candidates for inhibiting a variety of enzymes and receptors. nih.govontosight.ai
Emerging research also points towards their potential as antimicrobial agents against other pathogenic bacteria, such as Acinetobacter baumannii, by targeting essential proteins like penicillin-binding protein 1a. researchgate.netmdpi.com The diverse biological activities identified to date suggest that many more targets for adamantyl urea compounds await discovery.
Table 1: Selected Biological Targets of Adamantyl Urea Derivatives
| Compound Type | Biological Target | Therapeutic Area | Reference(s) |
|---|---|---|---|
| Adamantyl Ureas | Soluble Epoxide Hydrolase (sEH) | Inflammation, Neuropathic Pain | nih.govsemanticscholar.orgmdpi.com |
| Adamantyl Ureas | MmpL3 | Tuberculosis | nih.govbenthamdirect.comnih.gov |
| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted ureas | Nur77 | Cancer | rsc.org |
| Adamantyl Urea Derivatives | Kinases (e.g., c-Raf) | Cancer | nih.govmdpi.com |
Advanced Rational Design for Enhanced Specificity and Multi-Target Modulators
A key challenge and future direction in adamantyl urea research is the rational design of molecules with enhanced specificity for their intended target. Early adamantyl urea compounds often exhibited activity against multiple targets, such as both MmpL3 and human sEH, which is pharmacologically undesirable. benthamdirect.com
To address this, researchers are employing advanced rational design and structure-activity relationship (SAR) studies. nih.govnih.gov For instance, 3D-QSAR (Quantitative Structure-Activity Relationship) analyses have been used to identify the key structural features that determine selective inhibition of MmpL3 over sEH. benthamdirect.com These computational approaches help in designing new derivatives with improved selectivity, paving the way for more effective and safer drugs. benthamdirect.com
Conversely, the ability of adamantyl ureas to interact with multiple targets is also being harnessed for the intentional design of multi-target modulators. This is a promising strategy for treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. mdpi.comnih.gov For example, researchers are exploring derivatives that can simultaneously inhibit sEH and other inflammatory or cancer-related targets like p38 MAPK and c-Raf. mdpi.com The aryl urea scaffold, in particular, has been identified as a good framework for designing such multi-target inhibitors. nih.gov
Future design strategies will likely involve fine-tuning the adamantyl moiety and the substituents on the urea group to optimize interactions with the desired targets while minimizing off-target effects. tandfonline.comnih.gov This includes exploring different isomers of adamantane (B196018) and introducing various functional groups to modulate properties like solubility and cell permeability. nih.govnih.govacs.org
Integration of Artificial Intelligence and Machine Learning in Adamantyl Urea Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new adamantyl urea compounds. frontiersin.orgnih.govdrughunter.com These powerful computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and accelerate the design-test-learn cycle. mdpi.com
In the context of adamantyl urea research, AI and ML can be applied in several ways:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel adamantyl urea derivatives. mdpi.com This allows for the virtual screening of large chemical libraries, prioritizing the most promising compounds for synthesis and testing.
De Novo Drug Design: Generative AI models can design entirely new adamantyl urea structures with desired properties. nih.gov These models can explore a vast chemical space to propose novel molecules that are optimized for a specific biological target.
Target Identification: AI can analyze biological data to identify new potential targets for adamantyl ureas, expanding their therapeutic applications. nih.gov
Polypharmacology Prediction: AI can help in designing multi-target ligands by predicting the interactions of a compound with multiple proteins. nih.gov
While the direct application of AI to adamantyl urea research is still in its early stages, the broader impact of these technologies on drug discovery is undeniable. frontiersin.orgdrughunter.com As more data on adamantyl urea compounds becomes available, the power of AI to accelerate research in this area will undoubtedly grow.
Development of Next-Generation Analytical Tools for Complex Adamantyl Urea Systems
As more complex adamantyl urea derivatives are developed, the need for advanced analytical tools to study their behavior in biological systems becomes increasingly important. Future research will focus on developing and refining these methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a valuable tool for studying the metabolism of adamantyl urea-based sEH inhibitors. nih.govnih.gov This technique allows for the separation and identification of various metabolites, providing crucial insights into how these compounds are processed in the body. nih.gov Future developments in this area could lead to more sensitive and high-throughput methods for metabolic profiling.
Furthermore, advanced analytical techniques will be crucial for understanding the interactions between adamantyl ureas and their biological targets. This includes methods for characterizing the binding kinetics and thermodynamics of these interactions, which can inform the rational design of more potent and specific inhibitors. nih.gov The use of sophisticated visualization systems and molecular modeling software will also be essential for elucidating the structural basis of these interactions. tandfonline.com
Translational Research Opportunities in Chemical Biology and Drug Discovery (Pre-clinical focus)
There are significant translational research opportunities for adamantyl urea compounds, with a strong focus on preclinical development. The diverse biological activities of these compounds make them attractive candidates for a range of diseases.
Table 2: Preclinical Research on Adamantyl Urea Derivatives
| Compound | Indication | Preclinical Model | Key Finding | Reference(s) |
|---|---|---|---|---|
| AMHDU | Neuropathic Pain | STZ-rat model | Showed analgesic activity comparable to gabapentin. | mdpi.com |
| 1-Adamantyl-3-phenyl ureas | Tuberculosis | In vitro and mouse models | Potent activity against M. tuberculosis but limited bioavailability in early studies. | nih.gov |
The preclinical evaluation of sEH inhibitors for neuropathic pain is a prime example of the translational potential of adamantyl ureas. mdpi.com While initial compounds may have suboptimal pharmacokinetic profiles, they serve as valuable leads for further optimization. mdpi.com
In the field of infectious diseases, the potent activity of adamantyl ureas against M. tuberculosis presents a major opportunity for developing new anti-TB drugs. nih.govacs.org A key focus of preclinical research will be to improve the bioavailability and drug-like properties of these compounds to enhance their efficacy in vivo. nih.govnih.gov
The anticancer potential of adamantyl ureas is another promising area for translational research. rsc.org Preclinical studies will be needed to evaluate the efficacy of these compounds in various cancer models and to elucidate their mechanisms of action. rsc.org The development of multi-target adamantyl ureas could be particularly impactful in oncology. mdpi.comnih.gov
Exploration of Sustainable Synthetic Pathways for Adamantyl Urea Production
As interest in adamantyl urea compounds grows, so does the need for sustainable and environmentally friendly methods for their synthesis. Traditional methods for urea synthesis can sometimes involve harsh reagents and conditions. acs.org
Future research will likely focus on developing "green" chemistry approaches to the production of adamantyl ureas. mdpi.com This could involve the use of more environmentally benign solvents and catalysts, as well as the development of one-pot synthesis methods to improve efficiency and reduce waste. mdpi.com For example, research into non-isocyanate pathways for urethane (B1682113) synthesis could inspire new, more sustainable methods for producing ureas. acs.org The development of facile and efficient methods for synthesizing adamantyl isocyanates and other key intermediates will also be important. scispace.comthieme-connect.com
By embracing the principles of green chemistry, the future production of adamantyl urea compounds can be made more economical and environmentally responsible, facilitating their development as next-generation therapeutics.
Q & A
Q. What are the standard synthetic routes for 1,3-Bis(1-adamantyl)urea, and how do reaction conditions influence yield?
The compound is typically synthesized via coupling reactions between 1-adamantyl isocyanate and adamantane derivatives. Method B ( ) involves lithiation of heteroaryl compounds followed by reaction with 1-adamantyl isocyanate at −78°C, yielding 25–43% of product. Solvent choice (THF), temperature control, and stoichiometric ratios are critical for minimizing side reactions. For example, extended reaction times (4 days at 70°C in Method A) may reduce yields due to adamantyl group decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
and NMR in DMSO- or CDCl resolve adamantyl proton environments (δ = 1.64–2.10 ppm) and urea NH signals (δ = 10.31–10.46 ppm) ( ). High-resolution mass spectrometry (ESI-HRMS) confirms molecular ion peaks (e.g., [M+H] at 262.1556–277.1670) with <0.5 m/z error. Crystallographic refinement via SHELXL ( ) is recommended for unambiguous structural validation .
Q. What are the primary challenges in purifying this compound?
The adamantyl group’s hydrophobicity complicates aqueous workup. Column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate) is often required. Recrystallization from DMSO/water mixtures improves purity but may reduce recovery due to low solubility ( ). Melting points (166–182°C) serve as preliminary purity indicators .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound derivatives be resolved?
Contradictions in anti-tuberculosis activity (e.g., compound 21 vs. 22 in ) may arise from assay variability (e.g., bacterial strain differences) or solvation effects. Methodological solutions include:
Q. What strategies optimize the adamantyl-urea scaffold for selective target engagement?
Structure-activity relationship (SAR) studies suggest:
- Heteroaryl substituents : Oxadiazole (compound 36 ) enhances solubility but reduces potency compared to oxazole (compound 21 ) ( ).
- Adamantyl positioning : 1,3-substitution minimizes steric hindrance at the urea carbonyl, critical for hydrogen bonding ( ).
- Isosteric replacements : Replacing adamantyl with bicyclic systems (e.g., norbornane) may improve pharmacokinetics .
Q. How can computational modeling guide the design of this compound derivatives?
Density functional theory (DFT) calculates charge distribution on the urea moiety to predict hydrogen-bonding capacity. Molecular docking against Mycobacterium tuberculosis targets (e.g., InhA) identifies optimal heteroaryl substituents. Validation requires crystallographic data (e.g., SHELX-refined structures, ) to confirm binding poses .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing dose-response data in adamantyl-urea bioassays?
Use nonlinear regression (e.g., Hill equation) to calculate IC values. Address outliers via Grubbs’ test and report 95% confidence intervals. For SAR studies, multivariate analysis (PCA or PLS) identifies physicochemical descriptors (e.g., PSA, LogP) driving activity () .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?
Re-evaluate force field parameters (e.g., solvation models) in docking simulations. Validate in silico results with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference with crystallographic data ( ) to resolve steric/electronic mismatches .
Literature and Data Evaluation
Q. What criteria distinguish reliable sources for adamantyl-urea research?
Prioritize peer-reviewed journals with crystallographic data (e.g., Journal of Organic Chemistry, ) and avoid vendors lacking analytical validation (e.g., Sigma-Aldrich disclaimers, ). Use tertiary sources (e.g., PubChem, ) for property aggregation but verify against primary data .
Q. How can researchers design reproducible synthetic protocols for adamantyl-urea derivatives?
Document reaction parameters (e.g., inert atmosphere, syringe pump addition for lithiation) and characterize intermediates via NMR. Share raw data (e.g., HRMS spectra) in supplementary materials and adhere to FAIR data principles ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
